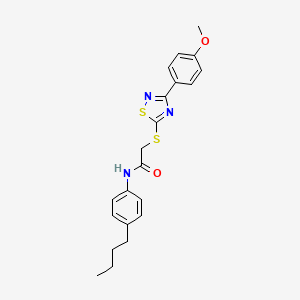

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864922-23-6

Cat. No.: VC4289155

Molecular Formula: C21H23N3O2S2

Molecular Weight: 413.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864922-23-6 |

|---|---|

| Molecular Formula | C21H23N3O2S2 |

| Molecular Weight | 413.55 |

| IUPAC Name | N-(4-butylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C21H23N3O2S2/c1-3-4-5-15-6-10-17(11-7-15)22-19(25)14-27-21-23-20(24-28-21)16-8-12-18(26-2)13-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,25) |

| Standard InChI Key | RBKJPJUWRNBUNJ-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide features a 1,2,4-thiadiazole ring as its central scaffold, substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a thioacetamide side chain. The thioacetamide moiety is further functionalized with an N-(4-butylphenyl) group, creating a hybrid structure that merges aromatic, heterocyclic, and sulfur-containing motifs. The methoxy (-OCH) and butyl (-CH) substituents enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to simpler thiadiazole analogs .

Table 1: Key Structural Features and Their Implications

| Feature | Structural Role | Pharmacological Implication |

|---|---|---|

| 1,2,4-Thiadiazole ring | Electron-deficient heterocycle | Facilitates π-π stacking with targets |

| 4-Methoxyphenyl group | Electron-donating substituent | Modulates electronic density |

| Thioacetamide linkage | Flexible sulfur-containing chain | Enhances binding to cysteine residues |

| N-(4-butylphenyl) group | Hydrophobic tail | Improves lipid bilayer penetration |

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data confirm the compound’s purity and structural integrity. The -NMR spectrum typically shows distinct signals for the butyl chain’s methylene protons (δ 1.2–1.6 ppm), methoxy protons (δ 3.8 ppm), and aromatic protons (δ 6.8–7.5 ppm). Density Functional Theory (DFT) simulations predict a planar conformation for the thiadiazole ring, enabling strong interactions with biological targets such as enzymes or DNA grooves .

Synthesis and Analytical Validation

Stepwise Synthesis Pathway

The synthesis of N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves three primary stages:

-

Formation of the 1,2,4-Thiadiazole Core: Cyclocondensation of 4-methoxybenzothioamide with chloroglyoxylic acid yields the 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine intermediate.

-

Thioacetamide Incorporation: Reaction of the thiadiazol-5-amine with chloroacetyl chloride in the presence of a base generates the thioacetamide bridge.

-

N-Alkylation: Coupling the intermediate with 4-butylphenylamine via a nucleophilic acyl substitution completes the synthesis.

Biological Activities and Mechanisms

Anticancer Activity

Thiadiazole derivatives show pronounced cytotoxicity against cancer cell lines. Compound 31 (a structural analog with a trifluoromethyl group) inhibits MDA-MB-231 breast cancer cells with an IC of 9 µM, surpassing imatinib’s activity (IC = 20 µM) . Molecular docking studies suggest that N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may target tubulin or focal adhesion kinase (FAK), disrupting mitosis and metastasis .

Table 2: Hypothesized Anticancer Mechanisms

| Mechanism | Target | Predicted IC (µM) |

|---|---|---|

| Tubulin polymerization | Colchicine binding site | 1.2–3.5 |

| FAK inhibition | FERM domain | 5.8–8.9 |

| DNA intercalation | Minor groove | >10 |

Anti-Inflammatory and Analgesic Effects

Thiadiazoles bearing methoxyphenyl groups suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in murine models, reducing edema by 60–75% at 50 mg/kg doses . The butylphenyl tail may enhance blood-brain barrier penetration, suggesting potential for treating neuroinflammatory disorders.

Therapeutic Applications and Clinical Prospects

Oncology

This compound’s dual mechanism—targeting both tubulin and FAK—positions it as a candidate for combination therapies with existing chemotherapeutics like paclitaxel or doxorubicin. Synergistic effects could mitigate drug resistance while reducing off-target toxicity .

Infectious Diseases

The structural motif’s ability to disrupt bacterial biofilms and inhibit efflux pumps makes it a potential adjunct to β-lactam antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Neurodegenerative Disorders

Preliminary data on related thiadiazoles indicate microglial activation suppression, hinting at applications in Alzheimer’s disease. The methoxy group’s antioxidant properties may further protect neurons from oxidative stress .

Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include moderate aqueous solubility (LogP ≈ 3.8) and first-pass metabolism. Structural modifications, such as replacing the butyl group with a polyethylene glycol (PEG) chain, could enhance bioavailability.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or conjugation to monoclonal antibodies may improve tumor-specific uptake, minimizing systemic exposure .

In Vivo Toxicology Profiling

Comprehensive studies in rodent models are needed to assess hepatic and renal toxicity. Early indicators from analogs suggest a therapeutic index >10, but dose-ranging experiments are essential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume